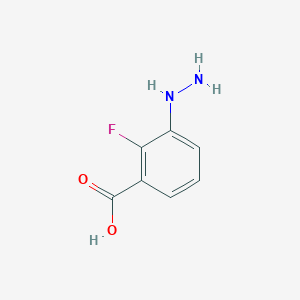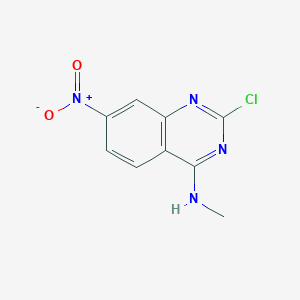
2-Chloro-N-methyl-7-nitro-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-N-metil-7-nitro-4-quinazolinamina es un compuesto que pertenece a la familia de las quinazolinas, conocida por sus diversas actividades biológicas. Los derivados de quinazolina se han estudiado ampliamente por sus posibles aplicaciones terapéuticas, incluidas las propiedades antibacterianas, antifúngicas, anticancerígenas y antiinflamatorias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-N-metil-7-nitro-4-quinazolinamina generalmente implica la reacción de 2-amino-5-clorobenzonitrilo con N-metilformamida y ácido nítrico. Las condiciones de reacción a menudo incluyen el uso de un catalizador y una temperatura controlada para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-N-metil-7-nitro-4-quinazolinamina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en dimetilsulfóxido (DMSO).
Principales productos formados
Oxidación: Formación de derivados de nitroquinazolina.
Reducción: Formación de derivados de aminoquinazolina.
Sustitución: Formación de varios derivados de quinazolina sustituidos.
Aplicaciones Científicas De Investigación
2-Cloro-N-metil-7-nitro-4-quinazolinamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinazolina más complejos.
Biología: Se estudia por su potencial como agente antibacteriano y antifúngico.
Medicina: Se investiga por sus propiedades anticancerígenas y su posible uso en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-N-metil-7-nitro-4-quinazolinamina implica su interacción con dianas moleculares específicas, como enzimas y receptores. Puede inhibir la actividad de ciertas enzimas, lo que lleva a la interrupción de los procesos celulares en bacterias o células cancerosas. El compuesto también puede interactuar con el ADN, provocando daños y evitando la replicación .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-6,7-dimetoxi-4-quinazolinamina
- 2-Cloro-5,8-dimetoxi-4-quinazolinamina
- N-(5-Cloro-2-metoxifenil)-6-nitro-4-quinazolinamina
Unicidad
2-Cloro-N-metil-7-nitro-4-quinazolinamina es único debido a su patrón de sustitución específico, que confiere actividades biológicas distintas en comparación con otros derivados de quinazolina. Su combinación de grupos cloro, metilo y nitro contribuye a sus potentes propiedades antibacterianas y anticancerígenas .
Propiedades
Fórmula molecular |
C9H7ClN4O2 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-7-nitroquinazolin-4-amine |
InChI |
InChI=1S/C9H7ClN4O2/c1-11-8-6-3-2-5(14(15)16)4-7(6)12-9(10)13-8/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
CZAQFXMHINBLTB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC2=C1C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
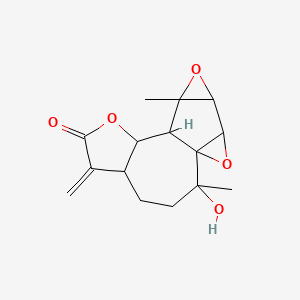

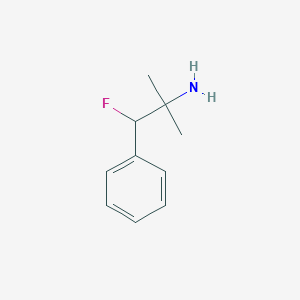
![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
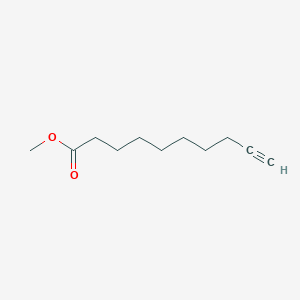
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![[6,7-diacetyloxy-2-[[6-acetyloxy-7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12291910.png)
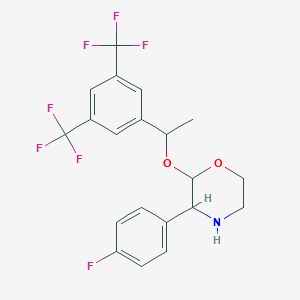
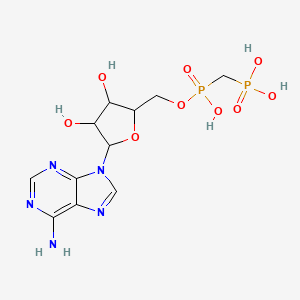
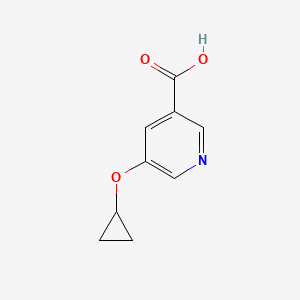
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)
